Cas no 765299-55-6 (N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine)

N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine 化学的及び物理的性質
名前と識別子
-
- Adenosine, N-methyl-2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]-
- 1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methylamino)purin-2-yl]-N-methylpyrazole-4-carboxamide
- 1-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methylamino)-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide
- BDBM50196567
- CHEMBL234790
- 1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(methylamino)-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide
- N-Methyl-2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine
- 1-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-6-(methylamino)-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide
- 765299-55-6
- DTXSID00432084
- N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine
-
- インチ: InChI=1S/C16H20N8O5/c1-17-12-9-13(22-16(21-12)24-4-7(3-20-24)14(28)18-2)23(6-19-9)15-11(27)10(26)8(5-25)29-15/h3-4,6,8,10-11,15,25-27H,5H2,1-2H3,(H,18,28)(H,17,21,22)/t8-,10-,11-,15-/m1/s1
- InChIKey: NLHSUOFVYXIUGC-ORXWAGORSA-N
- ほほえんだ: CNC1=C2C(=NC(=N1)N3C=C(C=N3)C(=O)NC)N(C=N2)C4C(C(C(O4)CO)O)O
計算された属性
- せいみつぶんしりょう: 404.15566577g/mol
- どういたいしつりょう: 404.15566577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 602
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 173Ų
N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M251450-750mg |
N-Methyl-2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine |
765299-55-6 | 750mg |
$ 3000.00 | 2023-09-07 | ||
TRC | M251450-25mg |
N-Methyl-2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine |
765299-55-6 | 25mg |
$155.00 | 2023-05-18 | ||
TRC | M251450-100mg |
N-Methyl-2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine |
765299-55-6 | 100mg |
$563.00 | 2023-05-18 | ||
TRC | M251450-250mg |
N-Methyl-2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine |
765299-55-6 | 250mg |
$1194.00 | 2023-05-18 |
N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine 関連文献
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosineに関する追加情報
Introduction to N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine (CAS No. 765299-55-6)
N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine, a compound with the chemical identifier CAS No. 765299-55-6, represents a significant advancement in the field of chemobiology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in modulating biological pathways and its role in the development of novel therapeutic agents.
The structural composition of N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine is a testament to the ingenuity of synthetic chemistry. It incorporates a pyrazole core, which is a heterocyclic aromatic compound known for its stability and versatility in drug design. The presence of an adenine moiety further enhances its biological relevance, as adenine is a fundamental component of nucleic acids and plays a crucial role in cellular metabolism.
Recent studies have highlighted the compound's potential in targeted therapy and drug discovery. Researchers have been particularly intrigued by its ability to interact with specific enzymes and receptors, thereby influencing critical biological processes. For instance, preliminary investigations suggest that this compound may exhibit inhibitory effects on certain kinases, which are enzymes involved in cell signaling pathways. Such interactions are pivotal in the development of treatments for various diseases, including cancer and inflammatory disorders.
The pyrazole ring in N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine is strategically positioned to facilitate binding with biological targets. This design allows for high specificity, reducing the likelihood of off-target effects—a common concern in drug development. The methylamino and carbonyl functional groups further contribute to its pharmacological profile by enhancing solubility and improving bioavailability.
In the realm of pharmaceutical innovation, this compound has been explored as a potential lead for developing new medications. Its unique structure provides a scaffold that can be modified to create derivatives with enhanced therapeutic properties. Researchers are particularly interested in leveraging its structural features to develop drugs that can selectively target pathogenic processes without harming healthy cells.
The adenine component of N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine also opens up avenues for exploring its role in nucleic acid-based therapies. Given the importance of nucleic acids in cellular function, compounds that can modulate their activity hold promise for treating genetic disorders and enhancing gene therapy strategies. The ability of this molecule to interact with nucleic acid-binding proteins and enzymes could lead to novel approaches for manipulating gene expression.
From a synthetic chemistry perspective, the synthesis of N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine exemplifies the latest advancements in organic synthesis techniques. The process involves multiple steps, including condensation reactions, functional group transformations, and purification methods that ensure high yield and purity. These synthetic strategies are not only critical for producing this compound but also serve as models for developing other complex molecules.
The potential applications of this compound extend beyond traditional pharmaceuticals. In the field of biotechnology, it has been considered for use in diagnostic tools and biomarkers. Its ability to interact with specific biological targets could make it valuable for detecting disease markers or monitoring therapeutic responses. This dual functionality as both a therapeutic agent and a diagnostic tool underscores its versatility and importance in modern medicine.
Ongoing research continues to uncover new insights into the mechanisms of action of N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine. Studies are focusing on elucidating how it affects cellular pathways at the molecular level, which could provide critical information for optimizing its therapeutic potential. Additionally, researchers are exploring its interactions with other molecules to identify synergistic effects that could enhance treatment outcomes.
The development of this compound also highlights the importance of interdisciplinary collaboration in advancing medical science. Chemists, biologists, pharmacologists, and clinicians are working together to translate laboratory discoveries into tangible benefits for patients. This collaborative approach is essential for addressing complex diseases and developing comprehensive treatment strategies.
In conclusion, N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine (CAS No. 765299-55-6) stands as a remarkable example of how innovative chemical design can lead to significant advancements in medicine. Its unique structure, combined with promising preclinical results, positions it as a valuable asset in the quest for new treatments. As research progresses, we can expect further revelations about its potential applications, solidifying its role as a cornerstone in modern pharmaceutical development.
765299-55-6 (N-Methyl-2-4-(methylamino)carbonyl-1H-pyrazol-1-yladenosine) 関連製品
- 313348-27-5(Regadenoson)
- 2227713-49-5(methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)
- 2248406-36-0(Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate)
- 2097924-08-6(N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide)
- 1795420-84-6(4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine)
- 2171983-85-8(5-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-3-carboxylic acid)
- 20274-91-3(H-Arg-Gly-Glu-OH trifluoroacetate salt)
- 1311265-15-2(6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one)
- 1261465-91-1(4-(2-(Trifluoromethoxy)phenyl)nicotinaldehyde)
- 67472-79-1(Methyl 3-(4-cyanophenyl)acrylate)



